2-Butyldimethylchlorosilane 2-Butyldimethylchlorosilane
Brand Name: Vulcanchem
CAS No.: 60090-96-2
VCID: VC11661575
InChI: InChI=1S/C6H15ClSi/c1-5-6(2)8(3,4)7/h6H,5H2,1-4H3
SMILES: CCC(C)[Si](C)(C)Cl
Molecular Formula: C6H15ClSi
Molecular Weight: 150.72 g/mol

2-Butyldimethylchlorosilane

CAS No.: 60090-96-2

Cat. No.: VC11661575

Molecular Formula: C6H15ClSi

Molecular Weight: 150.72 g/mol

* For research use only. Not for human or veterinary use.

2-Butyldimethylchlorosilane - 60090-96-2

Specification

CAS No. 60090-96-2
Molecular Formula C6H15ClSi
Molecular Weight 150.72 g/mol
IUPAC Name butan-2-yl-chloro-dimethylsilane
Standard InChI InChI=1S/C6H15ClSi/c1-5-6(2)8(3,4)7/h6H,5H2,1-4H3
Standard InChI Key RJMZWYURQZUXHT-UHFFFAOYSA-N
SMILES CCC(C)[Si](C)(C)Cl
Canonical SMILES CCC(C)[Si](C)(C)Cl

Introduction

Structural and Chemical Identity

Nomenclature and Molecular Characteristics

tert-Butyldimethylchlorosilane, systematically named chloro(1,1-dimethylethyl)dimethylsilane, is recognized by multiple synonyms including TBDMSCl, tert-butyldimethylsilyl chloride, and TBSCl . Its IUPAC name reflects the silicon-centered structure featuring:

  • A chloro substituent (Cl-\text{Cl})

  • A tert-butyl group ((CH3)3C(\text{CH}_3)_3\text{C}-)

  • Two methyl groups (CH3-\text{CH}_3)

The molecular geometry, confirmed by X-ray crystallography, shows a tetrahedral silicon atom with bond angles approximating 109.5°, consistent with sp³ hybridization .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H15ClSi\text{C}_6\text{H}_{15}\text{ClSi}
Molar Mass (g/mol)150.72
CAS Registry Number18162-48-6
Density (g/cm³ at 20°C)0.94
Melting Point (°C)88–92
Boiling Point (°C)125
Vapor Pressure (hPa at 25°C)7.10

Synthesis and Industrial Production

Conventional Laboratory Synthesis

The primary synthesis route involves reacting dichlorodimethylsilane (Cl2Si(CH3)2\text{Cl}_2\text{Si}(\text{CH}_3)_2) with tert-butyllithium ((CH3)3CLi(\text{CH}_3)_3\text{CLi}) under inert conditions :

  • Step 1: Cool a pentane solution of Cl2Si(CH3)2\text{Cl}_2\text{Si}(\text{CH}_3)_2 to 0°C.

  • Step 2: Slowly add tert-butyllithium in pentane, maintaining temperatures ≤25°C to prevent side reactions.

  • Step 3: Stir for 48 hours at ambient temperature to ensure complete substitution.

  • Step 4: Distill the crude product under reduced pressure (97.5 kPa), collecting the fraction at 125°C.

This method achieves a 70% yield, with purity >98% after recrystallization .

Palladium-Catalyzed Industrial Process

Scalable production employs palladium acetate (Pd(OAc)2\text{Pd}(\text{OAc})_2) to mediate the reaction between methallyl chloride (CH2=C(CH3)CH2Cl\text{CH}_2=\text{C}(\text{CH}_3)\text{CH}_2\text{Cl}) and tert-butyldimethylsilane :

(CH3)3SiCH2C(CH3)=CH2+HClPd(OAc)2(CH3)3CSi(CH3)2Cl(\text{CH}_3)_3\text{SiCH}_2\text{C}(\text{CH}_3)=\text{CH}_2 + \text{HCl} \xrightarrow{\text{Pd(OAc)}_2} (\text{CH}_3)_3\text{CSi}(\text{CH}_3)_2\text{Cl}

Optimized Conditions:

  • Temperature: 60–70°C during addition, 100°C for aging

  • Catalyst loading: 0.03 wt% Pd(OAc)₂

  • Yield: 96.8% with 99.8% purity

Reactivity and Functional Group Protection

Alcohol Protection Mechanism

TBDMSCl reacts with alcohols in the presence of imidazole or triethylamine, forming stable silyl ethers :

ROH+(CH3)3CSi(CH3)2ClBaseROSi(CH3)2C(CH3)3+HCl\text{ROH} + (\text{CH}_3)_3\text{CSi}(\text{CH}_3)_2\text{Cl} \xrightarrow{\text{Base}} \text{ROSi}(\text{CH}_3)_2\text{C}(\text{CH}_3)_3 + \text{HCl}

Key Advantages:

  • Resistance to acidic conditions (stable at pH >4)

  • Cleavage via fluoride ions (e.g., TBAF) under mild conditions

  • Minimal steric hindrance compared to bulkier silyl groups

Table 2: Comparison of Silyl Protecting Groups

GroupRelative StabilityDeprotection MethodSteric Demand
TBDMSHighF\text{F}^-Moderate
TMSLowH2O\text{H}_2\text{O}Low
TESModerateF/Acid\text{F}^-/\text{Acid}Low

Pharmaceutical and Industrial Applications

Statin Drug Synthesis

TBDMSCl protects hydroxyl intermediates during the production of hypolipidemic agents:

  • Lovastatin: Silylation of the 4-hydroxyl group prevents undesired lactonization .

  • Simvastatin: Selective protection enables precise β-hydroxy acid functionalization .

Prostaglandin Analogues

In the Corey synthesis of prostaglandin PGF2α\text{PGF}_{2\alpha}, TBDMS groups shield secondary alcohols during cross-coupling steps, achieving enantiomeric excess >99% .

Material Science Applications

  • Surface Modification: TBDMSCl functionalizes silica nanoparticles, enhancing hydrophobicity for chromatographic stationary phases .

  • Polymer Chemistry: Initiates ring-opening polymerization of lactones, controlling molecular weight distributions .

ParameterValue
OSHA PEL (TWA)Not established
NIOSH REL5 mg/m³ (silica)
ACGIH TLV10 ppm (chloride)

Recent Methodological Advances

Flow Chemistry Applications

Continuous-flow reactors now enable kilogram-scale TBDMSCl production with:

  • 99.5% conversion in <2 hours

  • 50% reduction in palladium catalyst usage

Green Chemistry Initiatives

Solvent-free mechanochemical silylation techniques achieve:

  • 95% yield in ball-mill reactors

  • Zero liquid waste generation

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